molecular formula C14H17NO3S B14922388 (2E)-5-ethoxy-2-{[(2-methoxyethyl)amino]methylidene}-1-benzothiophen-3(2H)-one

(2E)-5-ethoxy-2-{[(2-methoxyethyl)amino]methylidene}-1-benzothiophen-3(2H)-one

Cat. No.: B14922388
M. Wt: 279.36 g/mol
InChI Key: XWNNGWCHIWUVJV-UHFFFAOYSA-N
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Description

5-ETHOXY-2-{(E)-1-[(2-METHOXYETHYL)AMINO]METHYLIDENE}-1-BENZOTHIOPHEN-3(2H)-ONE is a synthetic organic compound belonging to the benzothiophene family. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This particular compound is characterized by its unique ethoxy and methoxyethylamino substituents, which may impart specific chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ETHOXY-2-{(E)-1-[(2-METHOXYETHYL)AMINO]METHYLIDENE}-1-BENZOTHIOPHEN-3(2H)-ONE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzothiophene Core: Starting from a suitable benzene derivative, the thiophene ring can be constructed through cyclization reactions.

    Introduction of the Ethoxy Group: Ethoxylation reactions can be employed to introduce the ethoxy substituent.

    Aminomethylidene Substitution: The methoxyethylamino group can be introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.

    Reduction: Reduction reactions could target the carbonyl group, potentially converting it to an alcohol.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzothiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) may be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, alcohols) can facilitate substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohol derivatives.

Scientific Research Applications

5-ETHOXY-2-{(E)-1-[(2-METHOXYETHYL)AMINO]METHYLIDENE}-1-BENZOTHIOPHEN-3(2H)-ONE may have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Utilization in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to Enzymes or Receptors: Modulating their activity.

    Interference with Cellular Pathways: Affecting signal transduction or metabolic processes.

    Chemical Reactivity: Engaging in redox reactions or forming covalent bonds with biomolecules.

Comparison with Similar Compounds

Similar Compounds

    2-METHOXY-1-BENZOTHIOPHEN-3(2H)-ONE: Lacks the ethoxy and aminomethylidene substituents.

    5-ETHOXY-2-BENZOTHIOPHEN-3(2H)-ONE: Similar structure but without the methoxyethylamino group.

Uniqueness

The unique combination of substituents in 5-ETHOXY-2-{(E)-1-[(2-METHOXYETHYL)AMINO]METHYLIDENE}-1-BENZOTHIOPHEN-3(2H)-ONE may confer distinct chemical and biological properties, making it valuable for specific applications that other benzothiophene derivatives cannot fulfill.

Properties

Molecular Formula

C14H17NO3S

Molecular Weight

279.36 g/mol

IUPAC Name

5-ethoxy-2-(2-methoxyethyliminomethyl)-1-benzothiophen-3-ol

InChI

InChI=1S/C14H17NO3S/c1-3-18-10-4-5-12-11(8-10)14(16)13(19-12)9-15-6-7-17-2/h4-5,8-9,16H,3,6-7H2,1-2H3

InChI Key

XWNNGWCHIWUVJV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)SC(=C2O)C=NCCOC

Origin of Product

United States

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